

Comprehensive Application Notes and Protocols: Evacetrapib Pharmacokinetic Drug Interaction Studies

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Compound Focus: Evacetrapib

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Introduction to Evacetrapib and Its Clinical Development

Evacetrapib (LY2484595) is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein (CETP) that was investigated for reducing cardiovascular events in patients with high-risk vascular disease. As a benzazepine compound, **evacetrapib** demonstrated **potent CETP inhibition** with an IC50 of 36 nM in human plasma and significantly elevated HDL cholesterol while reducing LDL cholesterol in clinical studies [1]. Unlike earlier CETP inhibitors like torcetrapib, **evacetrapib** did not demonstrate **torcetrapib-like off-target liabilities** such as increased blood pressure, aldosterone, or cortisol biosynthesis in preclinical models, making it a promising investigational agent [1]. The drug underwent extensive clinical development but was not approved for clinical use following the outcomes of its phase III trial.

Understanding the drug interaction potential of **evacetrapib** was particularly important because CETP inhibitors were intended for use as 'add-on' therapy to statins in patients receiving multiple concomitant medications for cardiovascular risk management [2]. The typical patient population would likely include elderly individuals with polypharmacy, necessitating a thorough investigation of its **drug-drug interaction (DDI) potential** with common cardiovascular medications, especially those metabolized by cytochrome P450 enzymes and transported by OATP1B1 [2]. This document provides comprehensive application notes

and experimental protocols for evaluating **evacetrapib**'s pharmacokinetic drug interaction properties, incorporating both in vitro and clinical assessment methodologies.

Drug Properties and Pharmacokinetic Profile

Evacetrapib exhibits complex pharmacokinetic properties that influence its drug interaction potential. The drug demonstrates **high plasma protein binding** ($\geq 99.9\%$), which significantly impacts its interaction profile by limiting the unbound fraction available for metabolic interactions [3]. After single oral administration, **evacetrapib** reaches maximum concentration with a median T_{max} of approximately 6 hours and shows **less than dose-proportional increases** in exposure at higher doses, likely due to its limited solubility in the gastrointestinal tract [3].

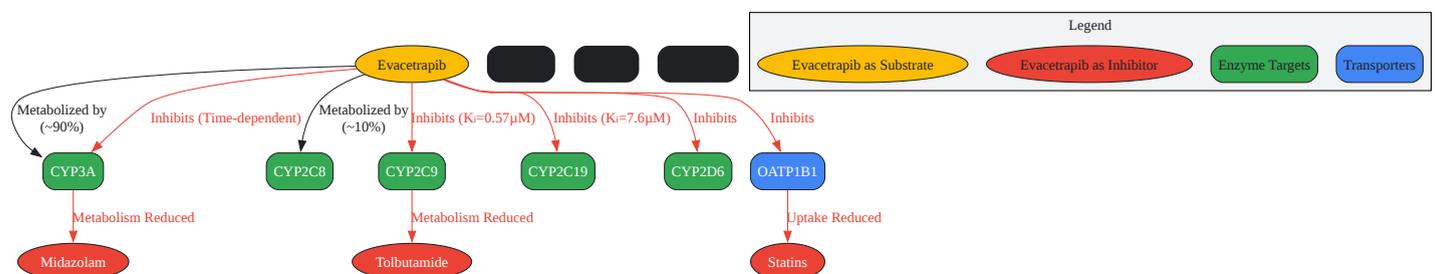
Table 1: Basic Pharmacokinetic Properties of **Evacetrapib**

Parameter	Value	Notes
T_{max}	~6 hours	Median time to reach C_{max}
Protein Binding	$\geq 99.9\%$	Limits unbound fraction available for interactions
Apparent Terminal Half-life	~45 hours	Similar after single dose and 2 weeks of dosing
Accumulation Ratio	2.7	Following once-daily dosing
Primary Metabolic Pathway	CYP3A	Accounts for ~90% of CYP-mediated clearance
Secondary Metabolic Pathway	CYP2C8	Accounts for ~10% of CYP-mediated clearance
Excretion	Primarily fecal (93.1%)	Minimal renal excretion (2.30%)

The **elimination of evacetrapib** occurs primarily via hepatic metabolism, with subsequent biliary excretion. In a clinical disposition study using a single 100-mg oral dose of ^{14}C -**evacetrapib** in healthy subjects, a mean of 93.1% of the dose was excreted in feces and only 2.30% in urine, indicating predominantly hepatobiliary elimination [4]. **Evacetrapib** metabolism is extensive, with only **evacetrapib** and two minor metabolites circulating in plasma [4]. In vitro studies with human recombinant cytochromes P450 (CYP) demonstrated that **CYP3A** is responsible for approximately 90% of **evacetrapib**'s CYP-associated clearance, while **CYP2C8** accounts for about 10% [4].

Mechanisms of Drug Interactions and Metabolic Pathways

Evacetrapib presents a complex drug interaction profile characterized by **multiple interaction mechanisms** that must be considered in clinical development. The drug acts as both a substrate and modulator of various cytochrome P450 enzymes, creating the potential for bidirectional interactions with concomitantly administered medications [2] [4]. Understanding these mechanisms is essential for predicting and managing clinically significant interactions in the intended patient population.



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Figure 1: **Evacetrapib** Drug Interaction Mechanisms and Metabolic Pathways

The **primary metabolic pathway** for **evacetrapib** involves CYP3A-mediated metabolism, accounting for approximately 90% of its CYP-associated clearance, with CYP2C8 contributing to about 10% of its metabolism [4]. This was confirmed in clinical DDI studies where co-administration with the strong CYP3A inhibitor ketoconazole increased **evacetrapib** exposure (AUC_{0-∞}) by 2.37-fold, while the strong CYP2C8 inhibitor gemfibrozil had no significant effect [4]. As an perpetrator drug, **evacetrapib** demonstrates **broad CYP inhibition** in vitro, inhibiting all major CYP isoforms with inhibition constants (K_i) ranging from 0.57 μM for CYP2C9 to 7.6 μM for CYP2C19 [2] [5].

Of particular significance is **evacetrapib's dual effect on CYP3A** as both a time-dependent inhibitor and an inducer, which presented a complex prediction challenge for clinical translation [2]. The net effect observed clinically represented the balance between these opposing mechanisms. Additionally, **evacetrapib's** potential to inhibit the **organic anion transporter polypeptide 1B1 (OATP1B1)** was relevant for its interactions with statins, many of which are OATP1B1 substrates [2]. The high plasma protein binding of **evacetrapib** (≥99.9%) reduced the likelihood of clinically significant DDIs by limiting the unbound fraction available for metabolic interactions [3].

Clinical Drug Interaction Findings

Clinical drug interaction studies demonstrated that **evacetrapib** has generally weak interaction potential with most concomitant medications, though some clinically relevant interactions were observed particularly with certain statins. The findings from these studies provide crucial guidance for the safe co-administration of **evacetrapib** with other medications in the intended patient population with high-risk vascular disease.

Table 2: Clinical Drug Interaction Findings with **Evacetrapib**

Precipitant Drug	Object Drug	Study Design	Effect on AUC (Ratio & 90% CI)	Clinical Recommendation
Evacetrapib 100 mg	Simvastatin	Phase 2, steady-state	1.25 (1.03, 1.53)	Minimal impact, no dose adjustment needed

Precipitant Drug	Object Drug	Study Design	Effect on AUC (Ratio & 90% CI)	Clinical Recommendation
Evacetrapib 100 mg	Atorvastatin	Phase 2, steady-state	1.16 (90% CI: 6-27%)	Minimal impact, no dose adjustment needed
Evacetrapib 300 mg	Midazolam (CYP3A probe)	Phase 1, 14 days	1.44 (1.28, 1.62)	Weak inhibition, no dose adjustment needed
Evacetrapib 100 mg	Midazolam (CYP3A probe)	Phase 1, 14 days	1.19 (1.06, 1.33)	Weak inhibition, no dose adjustment needed
Evacetrapib 300 mg	Tolbutamide (CYP2C9 probe)	Phase 1, 14 days	1.06 (0.95, 1.18)	No significant inhibition
Evacetrapib 100 mg	Tolbutamide (CYP2C9 probe)	Phase 1, 14 days	0.85 (0.77, 0.94)	No significant inhibition
Ketoconazole (Strong CYP3A inhibitor)	Evacetrapib	Single-dose	2.37 (AUC _{0-∞})	Moderate increase, monitor for adverse effects
Gemfibrozil (Strong CYP2C8 inhibitor)	Evacetrapib	Single-dose	0.996 (AUC _{0-τ})	No significant effect

In a comprehensive **clinical DDI assessment**, **evacetrapib** at doses of 100 mg and 300 mg daily for 14 days produced only modest increases in midazolam (CYP3A probe) exposure with AUC ratios of 1.19 and 1.44, respectively, indicating weak CYP3A inhibition [2] [5]. For tolbutamide (CYP2C9 probe), **evacetrapib** showed no significant inhibitory effect, with AUC ratios of 0.85 and 1.06 for the 100 mg and 300 mg doses, respectively [5]. The **lack of clinically significant induction** across multiple CYP enzymes at therapeutic doses was an important finding that supported the safe use of **evacetrapib** with medications metabolized by these pathways.

The interaction between **evacetrapib** and statins was of particular interest given their intended co-administration. In a study of healthy Chinese subjects, **evacetrapib** coadministration increased simvastatin

and atorvastatin exposure by 123% and 16%, respectively [6]. Conversely, simvastatin or atorvastatin coadministration reduced **evacetrapib** AUC₀₋₂₄ by 12% and 10%, respectively [6]. Despite the **significant increase in simvastatin exposure**, there were no differences in reported hepatic or muscular adverse events in the phase 2 study, suggesting that dose adjustments might not be necessary [2]. The differential effects on various statins could be attributed to their distinct metabolic profiles and transporter interactions.

In Vitro Drug Interaction Assessment Protocols

CYP Inhibition Studies in Human Liver Microsomes

Purpose: This protocol describes the assessment of reversible inhibition of major cytochrome P450 isoforms by **evacetrapib** using human liver microsomes. The study aims to determine inhibition constants (K_i) for each CYP enzyme to predict potential clinical drug interactions [2].

Materials and Reagents:

- Human liver microsomes (pooled from multiple donors)
- **Evacetrapib** as lysine salt (concentration range: 0.25-44.5 μ M depending on CYP isoform)
- NADPH regenerating system
- CYP isoform-specific probe substrates and their metabolites:
 - CYP3A4: Midazolam (0.5-15 μ M) → 1'-Hydroxy-midazolam
 - CYP3A4: Testosterone (25-200 μ M) → 6 β -Hydroxy-testosterone
 - CYP2D6: Bufuralol (5-100 μ M) → 1'-Hydroxy-bufuralol
 - CYP2C19: S-mephenytoin (10-250 μ M) → 4'-Hydroxy-mephenytoin
 - CYP2C9: Diclofenac (0.5-25 μ M) → 4'-Hydroxy-diclofenac
 - CYP2C8: Paclitaxel (1-20 μ M) → 6 α -Hydroxy-paclitaxel
 - CYP2B6: Bupropion (5-1000 μ M) → Hydroxybupropion
 - CYP1A2: Phenacetin (15-100 μ M) → Paracetamol (acetaminophen)
- 100 mM potassium phosphate buffer (pH 7.4)
- Stop solution (acetonitrile with internal standard)
- LC-MS/MS system for metabolite quantification

Experimental Procedure:

- Prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (0.025-0.25 mg/mL based on isoform), and **evacetrapib** at various concentrations.
- Pre-incubate mixtures for 5 minutes at 37°C.

- Initiate reactions by adding NADPH regenerating system.
- Incubate at 37°C for specific durations (4-30 minutes depending on CYP isoform).
- Terminate reactions with ice-cold stop solution.
- Centrifuge at high speed ($\geq 2000 \times g$) for 10 minutes to precipitate proteins.
- Analyze supernatant by LC-MS/MS to quantify metabolite formation.
- Include positive control inhibitors for each CYP isoform and vehicle controls.

Data Analysis:

- Calculate reaction velocities for each **evacetrapib** concentration.
- Fit data to appropriate inhibition models (competitive, non-competitive, mixed) using nonlinear regression in WinNonlin Enterprise Edition version 4.1.
- Generate apparent K_i values (dissociation constant for enzyme-inhibitor complex).
- Calculate I/K_i ratios using predicted maximum total plasma concentration (C_{max}) at the highest recommended clinical dose.
- Apply mechanistic static models proposed by Fahmi et al. for comprehensive DDI prediction [2].

Time-Dependent Inhibition of CYP3A4

Purpose: To evaluate the time-dependent inhibition (TDI) of CYP3A4 by **evacetrapib**, which assesses irreversible enzyme inactivation through metabolic intermediate complex formation or protein adducts [2].

Materials and Reagents:

- Human liver microsomes
- **Evacetrapib** (concentration range: 0.98-31.4 μM)
- NADPH regenerating system
- Midazolam as CYP3A4 substrate
- Potassium phosphate buffer (pH 7.4)
- Pre-incubation and incubation components

Experimental Procedure:

- Prepare primary incubation mixtures containing microsomes (0.25 mg/mL), **evacetrapib**, and NADPH in potassium phosphate buffer.
- Pre-incubate at 37°C for 0-10 minutes.
- At designated time points, transfer aliquots to secondary incubation mixtures containing midazolam (100 μM) and NADPH.
- Incubate secondary mixtures for 1 minute at 37°C.
- Terminate reactions with stop solution.

- Analyze 1'-hydroxy-midazolam formation by LC-MS/MS.
- Include control incubations without NADPH to distinguish time-dependent from reversible inhibition.

Data Analysis:

- Determine natural logarithm of remaining enzyme activity versus pre-incubation time.
- Calculate inactivation rate constant (k_{inact}) from the slope of the line.
- Determine inhibitor concentration that gives half-maximal inactivation (KI).
- Use k_{inact} and KI values to predict clinical TDI potential.

Clinical Drug Interaction Study Protocols

Comprehensive CYP Phenotyping Study

Objective: To evaluate the effects of multiple-dose **evacetrapib** on the pharmacokinetics of sensitive CYP probe substrates in healthy subjects [2] [5].

Study Design:

- **Design:** Open-label, fixed-sequence, single-center study
- **Population:** Healthy adult subjects (males and females of non-childbearing potential)
- **Sample Size:** 24-36 subjects to ensure adequate power for primary endpoints
- **Treatments:**
 - Period 1: Single oral dose of cocktail containing midazolam (CYP3A probe) and tolbutamide (CYP2C9 probe)
 - Period 2: Once-daily oral doses of **evacetrapib** (100 mg or 300 mg) for 14 days
 - Period 3: Once-daily oral doses of **evacetrapib** (100 mg or 300 mg) for 14 days PLUS single oral dose of cocktail on Day 1
- **Washout:** Minimum 7 days between periods

Key Assessments:

- **Pharmacokinetic Sampling:** Intensive blood sampling for probe substrates and **evacetrapib**
- **Safety Monitoring:** Vital signs, clinical laboratory tests, ECGs, adverse event monitoring
- **Analytical Methods:** Validated LC-MS/MS methods for all analytes

Endpoints:

- **Primary:** Geometric mean ratio (GMR) and 90% confidence intervals for AUC_{0-∞} and C_{max} of probe substrates with and without **evacetrapib**
- **Secondary:** **Evacetrapib** pharmacokinetic parameters, safety and tolerability assessments

Statistical Analysis:

- Use linear mixed-effects models on natural log-transformed AUC and C_{max} values
- Calculate GMRs and 90% CIs for comparison
- Establish lack of interaction if 90% CIs fall within no-effect boundaries (0.80-1.25)

Statin Interaction Study

Objective: To evaluate the steady-state pharmacokinetic and pharmacodynamic interactions between **evacetrapib** and commonly prescribed statins (simvastatin and atorvastatin) [6].

Study Design:

- **Design:** Open-label, two-part, randomized, multiple-dose study
- **Population:** Healthy native Chinese subjects (n=62)
- **Treatments:**
 - Part 1: Pharmacokinetics and pharmacodynamics of **evacetrapib** after 1 or 14 once-daily doses
 - Part 2:
 - Sequence A: Statin alone (simvastatin 20 mg or atorvastatin 20 mg) for 7 days
 - Sequence B: **Evacetrapib** alone (130 mg) for 14 days
 - Sequence C: Statin + **evacetrapib** coadministered for 7 days
- **Duration:** Each treatment period separated by adequate washout (≥7 days)

Key Assessments:

- **Pharmacokinetic Sampling:** Intensive blood sampling for statins and **evacetrapib**
- **Pharmacodynamic Measures:** HDL-C, LDL-C, total cholesterol, triglycerides
- **Safety Monitoring:** Liver function tests, creatine kinase, muscle symptoms, adverse events

Analytical Methods:

- Validated LC-MS/MS methods for statins, their metabolites, and **evacetrapib**
- Standard clinical chemistry methods for lipid parameters

Endpoints:

- **Primary:** GMRs and 90% CIs for statin AUC₀₋₂₄ and C_{max} with and without **evacetrapib**
- **Secondary:** **Evacetrapib** pharmacokinetic parameters with and without statins, lipid parameter changes, safety and tolerability

Data Analysis:

- Use linear mixed-effects models on natural log-transformed PK parameters
- Calculate GMRs and 90% CIs for comparison
- Analyze lipid parameters using repeated measures ANOVA

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References

1. Evacetrapib is a novel, potent, and selective inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. CYP-mediated drug–drug interactions with evacetrapib, an ... [pmc.ncbi.nlm.nih.gov]
3. The Pharmacokinetics and Pharmacokinetic /Pharmacodynamic... [scite.ai]
4. : in vitro and clinical disposition, metabolism, excretion... Evacetrapib [pubmed.ncbi.nlm.nih.gov]
5. CYP-mediated drug-drug interactions with evacetrapib, an ... [pubmed.ncbi.nlm.nih.gov]
6. (PDF) Pharmacokinetics, Pharmacodynamics and Drug ... Interaction [academia.edu]

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